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Compound of Interest

Compound Name: GPR120 Agonist 3

Cat. No.: B608939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the preclinical evidence supporting GPR120 Agonist 3 as a

promising therapeutic candidate for the treatment of obesity and its associated metabolic

disorders. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a key

regulator of metabolism and inflammation, making it an attractive target for drug discovery.

GPR120 Agonist 3, identified as Compound A (cpdA), is a selective synthetic agonist that has

demonstrated significant anti-obesity and insulin-sensitizing effects in preclinical models.

Core Compound Data: GPR120 Agonist 3
(Compound A/cpdA)
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Parameter Value Reference

Chemical Name

2-[3-[2-Chloro-5-

(trifluoromethoxy)phenyl]-3-

azaspiro[5.5]undecan-9-

yl]acetic acid

[1][2]

CAS Number 1599477-75-4 [1][2]

Molecular Formula C19H23ClF3NO3 [1]

Molecular Weight 405.84 g/mol [3]

In Vitro Potency (GPR120) logEC50 = -7.62 [3]

In Vitro Potency (β-arrestin-2

recruitment)
EC50 ≈ 0.35 μM [3]

Selectivity

Fully selective for GPR120

with negligible activity at

GPR40

[3]

Preclinical Efficacy in a High-Fat Diet-Induced
Obesity Model
GPR120 Agonist 3 has been evaluated in a diet-induced obesity (DIO) mouse model, a

standard preclinical model that mimics many of the metabolic disturbances observed in human

obesity.

In Vivo Study Summary
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Parameter
Vehicle Control
(High-Fat Diet)

GPR120 Agonist 3
(30 mg/kg in HFD)

Outcome

Glucose Tolerance Impaired Markedly Improved [3]

Insulin Tolerance Impaired Markedly Improved [3]

Insulin Secretion Hyperinsulinemia Decreased [3]

Hepatic Steatosis Present Decreased [3]

Liver Triglycerides Elevated Decreased [3]

Liver Diacylglycerols

(DAGs)
Elevated Decreased [3]

Saturated Free Fatty

Acid Content
Elevated Reduced [3]

Data is derived from studies in C57BL/6 mice fed a 60% high-fat diet for 15 weeks, followed by

a 5-week treatment period with GPR120 Agonist 3 incorporated into the diet.[3]

Mechanism of Action: GPR120 Signaling Pathways
Activation of GPR120 by Agonist 3 initiates a cascade of intracellular signaling events that

contribute to its therapeutic effects. The two primary pathways are the Gαq/11 pathway and the

β-arrestin-2 pathway.

Gαq/11 Signaling Pathway
Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates

protein kinase C (PKC). This pathway is believed to contribute to the insulin-sensitizing effects

of GPR120 activation.[3]

β-arrestin-2 Signaling Pathway
Upon agonist binding, GPR120 also recruits β-arrestin-2. This interaction is crucial for the

potent anti-inflammatory effects of GPR120 activation. The GPR120/β-arrestin-2 complex can
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inhibit pro-inflammatory signaling cascades, such as the NF-κB pathway, by interfering with the

function of key signaling molecules like TAK1 binding protein 1 (TAB1).
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GPR120 signaling cascade upon activation by Agonist 3.

Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model

Animal Model: Male C57BL/6 mice, 8 weeks of age.[3]

Diet: A high-fat diet (HFD) with 60% of calories derived from fat is provided ad libitum.[3] A

control group is fed a standard chow diet (approximately 13.5% fat).

Induction of Obesity: Mice are maintained on the HFD for 15 weeks to induce obesity, insulin

resistance, and other metabolic abnormalities.[3]
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Treatment: After the induction period, mice are switched to an isocaloric HFD supplemented

with GPR120 Agonist 3 at a dose of 30 mg/kg of diet.[3] The treatment duration is 5 weeks.

Monitoring: Body weight and food consumption are monitored regularly throughout the study.

[3]

In Vivo Metabolic Testing
Glucose Tolerance Test (GTT):

Fast mice for 6-12 hours.

Record baseline blood glucose from a tail snip.

Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal (IP)

injection or oral gavage.

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

The area under the curve (AUC) is calculated to quantify glucose tolerance.

Insulin Tolerance Test (ITT):

Fast mice for 4-6 hours.

Record baseline blood glucose.

Administer human insulin (typically 0.75-1.0 IU/kg body weight) via IP injection.

Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

The rate of glucose clearance is used as an indicator of insulin sensitivity.
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Start: 8-week-old
C57BL/6 mice

High-Fat Diet (60% fat)
for 15 weeks

Treatment Phase (5 weeks):
HFD +/- GPR120 Agonist 3 (30 mg/kg)

Monitor Body Weight
and Food Intake

Metabolic Phenotyping:
- Glucose Tolerance Test (GTT)

- Insulin Tolerance Test (ITT)

Tissue Collection:
- Liver

- Adipose Tissue
- Blood/Plasma

Biochemical & Histological Analysis:
- Liver Triglycerides & DAGs

- Gene Expression
- Histology (e.g., H&E staining)

Endpoint Analysis
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Preclinical workflow for evaluating GPR120 Agonist 3 in obesity.
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Conclusion and Future Directions
GPR120 Agonist 3 (Compound A/cpdA) has demonstrated significant potential as a

therapeutic agent for obesity and related metabolic disorders in preclinical studies. Its ability to

improve glucose homeostasis, reduce hepatic steatosis, and exert anti-inflammatory effects

through the selective activation of GPR120 highlights its promise. Further research is

warranted to fully elucidate its long-term efficacy and safety profile, and to explore its potential

in combination with other anti-obesity agents. The detailed mechanisms underlying its effects

on body weight and food intake also require further investigation to fully understand its

therapeutic potential for weight management. As of now, no clinical trials involving GPR120
Agonist 3 have been reported, indicating that its development is still in the preclinical stage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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